molecular formula C8H6ClIO2 B2692115 2-Chloro-4-iodo-3-methylbenzoic acid CAS No. 2382895-40-9

2-Chloro-4-iodo-3-methylbenzoic acid

Cat. No. B2692115
CAS RN: 2382895-40-9
M. Wt: 296.49
InChI Key: MSIPGKQLJWOWEU-UHFFFAOYSA-N
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Description

“2-Chloro-4-iodo-3-methylbenzoic acid” is a compound that belongs to the class of organic compounds known as benzoic acids . It has a molecular formula of C7H4ClIO2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with chlorine, iodine, and a methyl group attached at the 2nd, 4th, and 3rd positions respectively .

Scientific Research Applications

Oxidative Dearomatization

2-Chloro-4-iodo-3-methylbenzoic acid has been explored in the context of oxidative dearomatization processes. For instance, chloro(diphenyl)-λ3-iodane is used to treat 2-methylphenols, leading to regioselective 2-phenylation into cyclohexa-2,4-dienone derivatives, a ligand coupling reaction with potential applications in synthetic chemistry (Quideau et al., 2005).

Alpha-acetoxylation of Ketones

Another application is in the alpha-acetoxylation of ketones, where diacyloxy(phenyl)-lambda3-iodanes act as oxidants. This process involves the use of m-chloroperbenzoic acid as a terminal oxidant and demonstrates the chemical versatility of related iodane compounds (Ochiai et al., 2005).

Hypervalent Iodine Oxidizing Reagents

This compound derivatives, like esters of 2-iodoxybenzoic acid (IBX-esters), have been identified as valuable hypervalent iodine oxidizing reagents. They belong to a new class of pentavalent iodine compounds with pseudobenziodoxole structure, useful in oxidizing alcohols to aldehydes or ketones (Zhdankin et al., 2005).

Environmental Concerns

Interestingly, parabens, which are esters of para-hydroxybenzoic acid, have raised environmental concerns due to their occurrence and behavior in aquatic environments. These compounds, while chemically related to this compound, have been studied for their potential as endocrine disruptors and their ubiquity in surface water and sediments (Haman et al., 2015).

Iodinated Disinfection Byproducts

There is also research on iodinated disinfection byproducts (I-DBPs) formed during cooking with chloraminated/chlorinated tap water, where compounds like 3-iodo-4-hydroxybenzoic acid have been identified. These studies highlight the potential health risks associated with I-DBPs and the need for effective control strategies (Pan et al., 2016).

properties

IUPAC Name

2-chloro-4-iodo-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIPGKQLJWOWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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